Benzimidazole, 4-nitro-2-(trifluoromethyl)-

Descripción general

Descripción

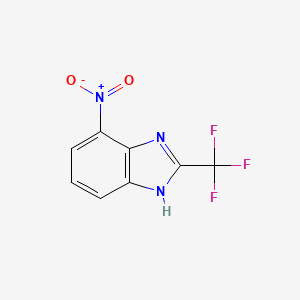

Benzimidazole, 4-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, characterized by the presence of a nitro group at the 4-position and a trifluoromethyl group at the 2-position

Mecanismo De Acción

Target of Action

The primary target of the compound “Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is the proton exchange membrane fuel cells (HT-PEMFCs) . This compound is used in the synthesis of polybenzimidazoles (PBIs), which are widely used in HT-PEMFCs due to their excellent thermal properties and high proton conductivity .

Mode of Action

The compound interacts with its targets through a series of synthetic steps. A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), is synthesized starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). Polybenzimidazole CF3-PBI-OO is then prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent .

Biochemical Pathways

The compound affects the proton exchange pathway in HT-PEMFCs. The synthesized polybenzimidazole CF3-PBI-OO exhibits a high inherent viscosity and high proton conductivity . This enhances the performance of HT-PEMFCs, making them a potential alternative energy source .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its function in HT-PEMFCs. To achieve a relatively high molecular weight, the temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . The compound also requires less time to achieve a saturated phosphoric acid (PA) uptake when immersed in a 75% phosphoric acid solution at room temperature .

Result of Action

The result of the compound’s action is the enhanced performance of HT-PEMFCs. The CF3-PBI-OO membrane, with a PA uptake of 213%, demonstrated the optimal combination of properties. It exhibited a high proton conductivity of 115 mS/cm at 160 ℃ and demonstrated a peak power density of 691 mW/cm² at 160 ℃ .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and concentration. The temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . Additionally, the compound’s performance in HT-PEMFCs is influenced by the concentration of phosphoric acid in the solution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 4-nitro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with o-phenylenediamine under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of benzimidazole, 4-nitro-2-(trifluoromethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Benzimidazole, 4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: The major product is typically the corresponding benzimidazole derivative with an oxidized functional group.

Reduction: The major product is the amino derivative of benzimidazole.

Substitution: The major products depend on the nucleophile used in the substitution reaction.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Benzimidazole derivatives, including 4-nitro-2-(trifluoromethyl)-1H-benzimidazole, have been studied for their potential antimicrobial properties. Research indicates that compounds with nitro and trifluoromethyl groups exhibit activity against a range of bacterial and fungal strains. For instance, studies have shown efficacy against antibiotic-resistant pathogens, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the growth and proliferation of various cancer cell lines. Although the precise mechanism of action remains under investigation, the presence of the nitro group is believed to enhance its biological activity by increasing binding affinity to molecular targets such as DNA and proteins.

Materials Science

Thermal Stability and Electrochemical Properties

The unique structure of 4-nitro-2-(trifluoromethyl)-1H-benzimidazole contributes to its thermal stability and favorable electrochemical properties. These characteristics make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Research has demonstrated that this compound can improve the performance of materials used in these technologies due to its ability to facilitate charge transport.

Coordination Chemistry

This benzimidazole derivative can also act as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens up possibilities for catalysis and the development of new materials with tailored properties. Studies have shown that coordination complexes involving this compound exhibit unique characteristics that are beneficial for various applications in chemical synthesis and materials development.

Agricultural Chemistry

Pesticidal Applications

The physiological activity of benzimidazole derivatives has been recognized in agricultural chemistry as well. Compounds like 4-nitro-2-(trifluoromethyl)-1H-benzimidazole are being explored for their potential use as pesticides or fungicides. Their effectiveness against pests and pathogens makes them suitable candidates for protecting crops from detrimental organisms. Research has indicated that these compounds can be incorporated into formulations aimed at enhancing agricultural productivity while minimizing environmental impact .

Case Studies

Comparación Con Compuestos Similares

Benzimidazole: The parent compound, lacking the nitro and trifluoromethyl groups.

4-Nitrobenzimidazole: Contains a nitro group but lacks the trifluoromethyl group.

2-Trifluoromethylbenzimidazole: Contains a trifluoromethyl group but lacks the nitro group.

Uniqueness: Benzimidazole, 4-nitro-2-(trifluoromethyl)- is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The nitro group enhances the compound’s reactivity, while the trifluoromethyl group increases its lipophilicity and metabolic stability .

Actividad Biológica

Benzimidazole derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The compound 4-nitro-2-(trifluoromethyl)-benzimidazole is particularly noteworthy for its potential therapeutic applications. This article examines the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships, and relevant case studies.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with various aldehydes or carboxylic acids under specific conditions. Recent advancements have led to the development of efficient synthetic routes that enhance yield and purity. For instance, a study utilized a nanocrystalline magnesium oxide catalyst to facilitate the formation of 2-substituted benzimidazoles under mild conditions, achieving high yields .

Biological Activity Overview

The biological activity of 4-nitro-2-(trifluoromethyl)-benzimidazole can be categorized into several key areas:

- Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties. For example, compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives were evaluated for their minimum inhibitory concentration (MIC) values, revealing promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that certain benzimidazole derivatives can act as bioreductive agents in hypoxic tumor environments. A study demonstrated that benzimidazole-4,7-diones exhibited cytotoxic effects on human lung adenocarcinoma and melanoma cell lines, promoting apoptosis through caspase activation pathways . The potential for these compounds to selectively target hypoxic tumor cells positions them as candidates for further anticancer drug development.

- Antihypertensive Effects : A recent investigation into benzimidazole derivatives revealed their ability to lower blood pressure in hypertensive rat models. The study highlighted the efficacy of compounds with trifluoromethyl substitutions in modulating angiotensin II-induced hypertension, suggesting a mechanism involving angiotensin receptor inhibition .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of various substituents at specific positions on the benzimidazole ring significantly influences their pharmacological properties. For instance:

- Trifluoromethyl Group : The incorporation of a trifluoromethyl group at the 2-position has been associated with increased lipophilicity and improved bioavailability, enhancing the overall therapeutic potential of these compounds .

- Nitro Substituents : The introduction of nitro groups at the 4-position has been linked to enhanced anticancer activity due to their role in electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated various benzimidazole derivatives for their antimicrobial properties using broth microdilution methods. Compounds bearing trifluoromethyl groups demonstrated significant antibacterial activity with MIC values ranging from 12.5 μg/ml to 250 μg/ml against various pathogens .

- Cytotoxicity in Tumor Models : Another investigation focused on the cytotoxic effects of benzimidazole-4,7-diones in hypoxic conditions. The study employed assays measuring proliferation and apoptosis in tumor cell lines, confirming that specific derivatives could induce significant apoptotic cell death through caspase-dependent mechanisms .

- Hypertension Studies : Research assessing the antihypertensive effects of synthesized benzimidazole derivatives showed that certain compounds could effectively reduce systolic blood pressure in hypertensive rats compared to standard treatments like losartan .

Propiedades

IUPAC Name |

4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHVZQKTSKYLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163532 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-51-1 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.